molecular formula C4H8N2O4 B10779354 N-Hydroxy-L-asparagine CAS No. 8029-76-3

N-Hydroxy-L-asparagine

Cat. No.: B10779354
CAS No.: 8029-76-3
M. Wt: 148.12 g/mol
InChI Key: ZBYVTTSIVDYQSO-REOHCLBHSA-N
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Description

N-Hydroxy-L-asparagine is a derivative of the amino acid L-asparagine, where a hydroxyl group is attached to the nitrogen atom of the amide group

Preparation Methods

Synthetic Routes and Reaction Conditions

N-Hydroxy-L-asparagine can be synthesized through several methods. One common approach involves the hydroxylation of L-asparagine using hydroxylamine under controlled conditions. The reaction typically requires a catalyst and is carried out in an aqueous medium at a specific pH to ensure the selective formation of the N-hydroxy derivative.

Industrial Production Methods

Industrial production of this compound often employs biocatalysis due to its efficiency and environmental benefits. Enzymes such as asparagine synthetase can be used to catalyze the reaction, with the hydroxylamine serving as the hydroxylating agent. This method is preferred for large-scale production due to its high yield and low environmental impact .

Chemical Reactions Analysis

Types of Reactions

N-Hydroxy-L-asparagine undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding oxo derivatives.

    Reduction: The compound can be reduced back to L-asparagine under specific conditions.

    Substitution: The hydroxyl group can be substituted with other functional groups, depending on the reagents used.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Various nucleophiles can be employed for substitution reactions, often requiring a catalyst and specific pH conditions.

Major Products

The major products formed from these reactions include oxo derivatives, reduced forms of L-asparagine, and various substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

N-Hydroxy-L-asparagine has several applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its role in metabolic pathways and its potential as a biomarker for certain diseases.

    Medicine: Research is ongoing into its potential therapeutic applications, including its use as an anti-cancer agent due to its ability to inhibit certain metabolic pathways in cancer cells.

    Industry: This compound is used in the production of pharmaceuticals and as a catalyst in certain industrial processes .

Mechanism of Action

The mechanism by which N-Hydroxy-L-asparagine exerts its effects involves its interaction with specific enzymes and metabolic pathways. It can inhibit the activity of asparagine synthetase, leading to a decrease in the synthesis of L-asparagine, which is essential for the growth and proliferation of certain cancer cells. This inhibition can induce apoptosis in cancer cells, making it a potential therapeutic agent .

Comparison with Similar Compounds

Similar Compounds

    L-Asparagine: The parent compound, essential for protein synthesis and metabolic processes.

    N-Hydroxy-L-aspartic acid: Another hydroxylated derivative with similar properties.

    L-Glutamine: An amino acid with similar metabolic roles and applications.

Uniqueness

N-Hydroxy-L-asparagine is unique due to its specific hydroxylation, which imparts distinct chemical properties and biological activities. Its ability to inhibit asparagine synthetase and its potential therapeutic applications set it apart from other similar compounds .

Properties

IUPAC Name

(2S)-2-amino-4-(hydroxyamino)-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8N2O4/c5-2(4(8)9)1-3(7)6-10/h2,10H,1,5H2,(H,6,7)(H,8,9)/t2-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBYVTTSIVDYQSO-REOHCLBHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(=O)O)N)C(=O)NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@@H](C(=O)O)N)C(=O)NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

148.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1955-68-6, 8029-76-3
Record name L-Asparagine, N-hydroxy-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001955686
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Hydroxylated lecithin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0032332
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

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